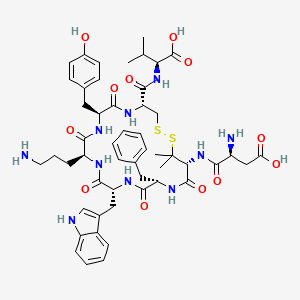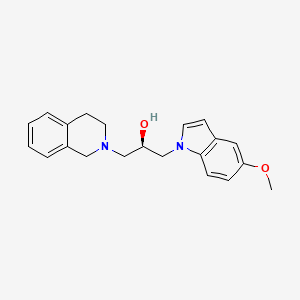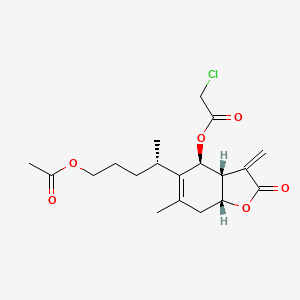
Antifungal agent 66
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 66 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that have developed resistance to other antifungal agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 66 typically involves a multi-step process The initial step often includes the formation of a core structure through a series of condensation reactionsCommon reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Techniques such as thin film hydration are employed to produce the compound in large quantities .
化学反应分析
Types of Reactions: Antifungal Agent 66 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents like chlorine or bromine to introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced antifungal properties. These derivatives are often more potent and have a broader spectrum of activity against various fungal pathogens .
科学研究应用
Antifungal Agent 66 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Utilized in the development of new treatments for fungal infections, particularly those caused by drug-resistant strains.
Industry: Applied in the agricultural sector to protect crops from fungal infections, thereby improving yield and quality
作用机制
The mechanism of action of Antifungal Agent 66 involves the disruption of fungal cell membrane integrity. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of cellular contents and ultimately cell death. The compound also inhibits the synthesis of ergosterol, further compromising the integrity of the fungal cell membrane .
相似化合物的比较
Azoles: Inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Allylamines: Inhibit squalene epoxidase, another enzyme involved in ergosterol biosynthesis
Uniqueness: Antifungal Agent 66 is unique in its dual mechanism of action, targeting both ergosterol binding and synthesis. This dual action makes it particularly effective against fungi that have developed resistance to other antifungal agents. Additionally, its broad spectrum of activity and high potency set it apart from other antifungal compounds .
属性
分子式 |
C19H25ClO6 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-chloroacetate |
InChI |
InChI=1S/C19H25ClO6/c1-10(6-5-7-24-13(4)21)16-11(2)8-14-17(12(3)19(23)25-14)18(16)26-15(22)9-20/h10,14,17-18H,3,5-9H2,1-2,4H3/t10-,14+,17+,18+/m0/s1 |
InChI 键 |
RYKKXQWEYIZDNQ-VBJMPTANSA-N |
手性 SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)CCl)[C@@H](C)CCCOC(=O)C |
规范 SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)CCl)C(C)CCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


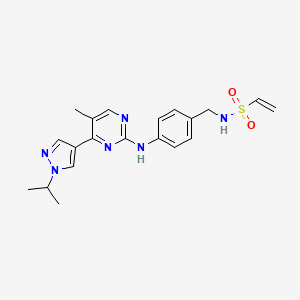
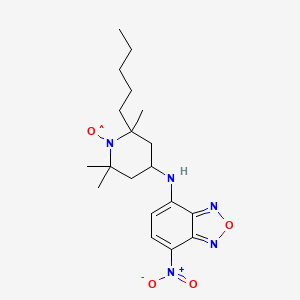


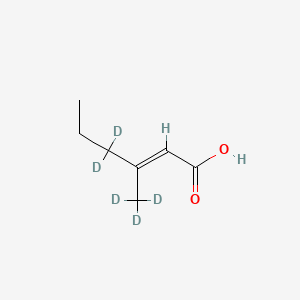
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

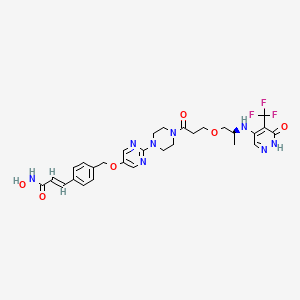
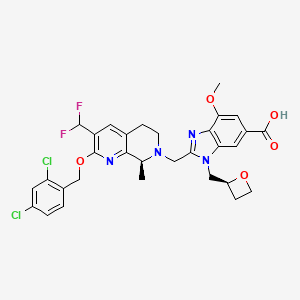
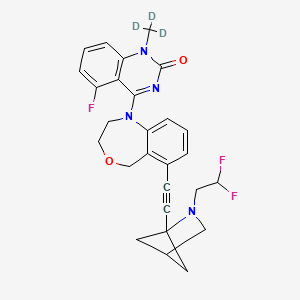
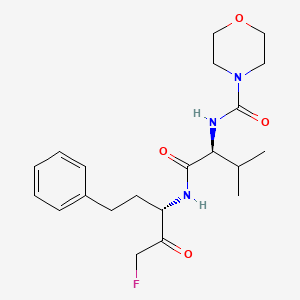
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
